Metolachlor-dipropetryn mixt.
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Overview
Description
Metolachlor-dipropetryn mixture is a combination of two herbicides, metolachlor and dipropetryn. Metolachlor is a broad-spectrum herbicide used to control general weeds in various crops such as maize, soybeans, and sorghum . Dipropetryn is a selective herbicide used to control broadleaf weeds and grasses in crops like cotton and peanuts. The mixture of these two compounds enhances their effectiveness in weed control, providing a broader spectrum of activity and improved weed management.
Preparation Methods
Synthetic Routes and Reaction Conditions
Metolachlor is synthesized from 2-ethyl-6-methylaniline via condensation with methoxy acetone, followed by hydrogenation to produce the S-stereoisomeric amine. This secondary amine is then acetylated with chloroacetylchloride
Industrial Production Methods
Industrial production of metolachlor involves large-scale chemical synthesis using the aforementioned synthetic route. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. Dipropetryn production follows a similar approach, with industrial-scale reactors and purification systems to produce the herbicide in large quantities.
Chemical Reactions Analysis
Types of Reactions
Metolachlor undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of metolachlor can produce various oxidized derivatives, while reduction can yield different reduced forms of the compound. Substitution reactions can introduce new functional groups, altering the herbicide’s properties and effectiveness.
Scientific Research Applications
Metolachlor-dipropetryn mixture has numerous scientific research applications across various fields:
Mechanism of Action
Metolachlor acts by inhibiting the formation of very long-chain fatty acids, which are essential for cell membrane integrity and function in plants . This inhibition disrupts cell division and elongation, leading to the death of susceptible weeds. Dipropetryn, on the other hand, inhibits photosynthesis in target plants by blocking electron transport in photosystem II . The combination of these two mechanisms provides a synergistic effect, enhancing the overall herbicidal activity of the mixture.
Comparison with Similar Compounds
Metolachlor belongs to the chloroacetanilide family of herbicides, which includes other compounds like acetochlor and alachlor . Dipropetryn is part of the triazine family, which includes herbicides like atrazine and simazine. Compared to these similar compounds, the metolachlor-dipropetryn mixture offers a broader spectrum of weed control and improved efficacy due to the combined mechanisms of action .
List of Similar Compounds
Chloroacetanilides: Acetochlor, Alachlor
Triazines: Atrazine, Simazine
This detailed article provides a comprehensive overview of the metolachlor-dipropetryn mixture, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
101181-43-5 |
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Molecular Formula |
C26H43ClN6O2S |
Molecular Weight |
539.2 g/mol |
IUPAC Name |
2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide;6-ethylsulfanyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H22ClNO2.C11H21N5S/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4;1-6-17-11-15-9(12-7(2)3)14-10(16-11)13-8(4)5/h6-8,12H,5,9-10H2,1-4H3;7-8H,6H2,1-5H3,(H2,12,13,14,15,16) |
InChI Key |
WNBOGMHRRAGVTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C.CCSC1=NC(=NC(=N1)NC(C)C)NC(C)C |
Origin of Product |
United States |
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